

# Spectroscopic Data of Griffithazanone A: A Technical Guide

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## Compound of Interest

Compound Name: Griffithazanone A

Cat. No.: B15589368

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This technical guide provides a comprehensive overview of the spectroscopic data required for the structural elucidation and characterization of the natural product, **Griffithazanone A**. While the specific spectral data from the primary literature could not be accessed for this guide, this document presents the framework for the data's presentation, detailed experimental protocols for obtaining such data, and the logical workflow for its interpretation.

## Introduction

**Griffithazanone A** is a novel alkaloid isolated from the roots of *Goniothalamus griffithii*.<sup>[1]</sup> Its structural determination relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The absolute configuration of **Griffithazanone A** was established through the preparation of Mosher's esters, a method heavily reliant on detailed NMR analysis.<sup>[1]</sup> This guide outlines the typical spectroscopic data and methodologies that would be employed in the characterization of such a compound.

## Data Presentation

The following tables are structured to present the key spectroscopic data for **Griffithazanone A**. The specific chemical shifts, mass-to-charge ratios, and absorption bands would be populated from the original research article (J. Nat. Prod. 1999, 62, 7, 1050–1052).

## NMR Spectroscopic Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Griffithazanone A**

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results. Please refer to the primary publication.			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Griffithazanone A**

Position	Chemical Shift ( $\delta$ ) ppm
Data not available in search results. Please refer to the primary publication.	

## Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **Griffithazanone A**

Ionization Mode	$[\text{M}+\text{H}]^+$ (m/z)	$[\text{M}+\text{Na}]^+$ (m/z)	High-Resolution Mass Spec (HRMS)
Data not available in search results. Please refer to the primary publication.			

## Infrared (IR) Spectroscopy Data

Table 4: Infrared Spectroscopy Data for **Griffithazanone A**

Functional Group	Absorption Band (cm <sup>-1</sup> )	Intensity
Data not available in search results. Please refer to the primary publication.		

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of a natural product like **Griffithazanone A**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of purified **Griffithazanone A** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD; 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard ( $\delta$  0.00).
- **Instrumentation:** <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum is acquired to determine the chemical environment of the protons in the molecule. Key parameters include the number of scans, relaxation delay, and acquisition time.
- **<sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum is acquired to identify the number of unique carbon atoms and their chemical environments. Proton decoupling techniques are typically used to simplify the spectrum.
- **2D NMR Spectroscopy:**
  - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings within the molecule.
  - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded proton and carbon atoms.
  - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon

skeleton.

## Mass Spectrometry (MS)

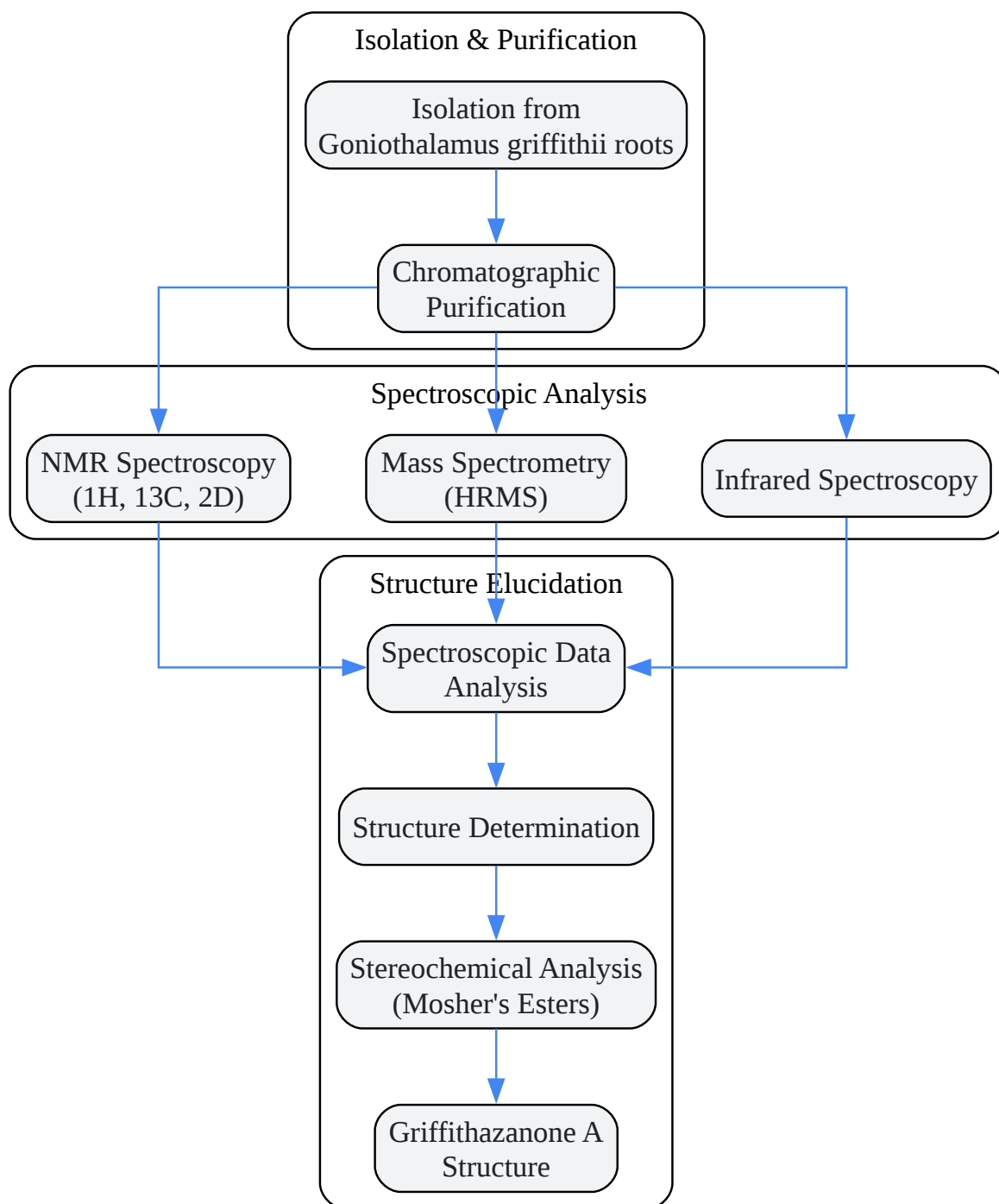
- **Sample Preparation:** A dilute solution of **Griffithazanone A** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.
- **Instrumentation:** High-resolution mass spectrometry (HRMS) is typically performed on a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.
- **Ionization:** Electrospray ionization (ESI) is a common soft ionization technique used for natural products, which allows for the determination of the molecular weight with minimal fragmentation.
- **Data Acquisition:** The mass spectrum is acquired in positive or negative ion mode to observe the protonated molecule  $[M+H]^+$  or deprotonated molecule  $[M-H]^-$ , respectively. The accurate mass measurement from HRMS is used to determine the elemental composition of the molecule.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** The solid sample of **Griffithazanone A** can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ . The absorption bands are analyzed to identify the presence of specific functional groups in the molecule, such as carbonyls, hydroxyls, and aromatic rings.

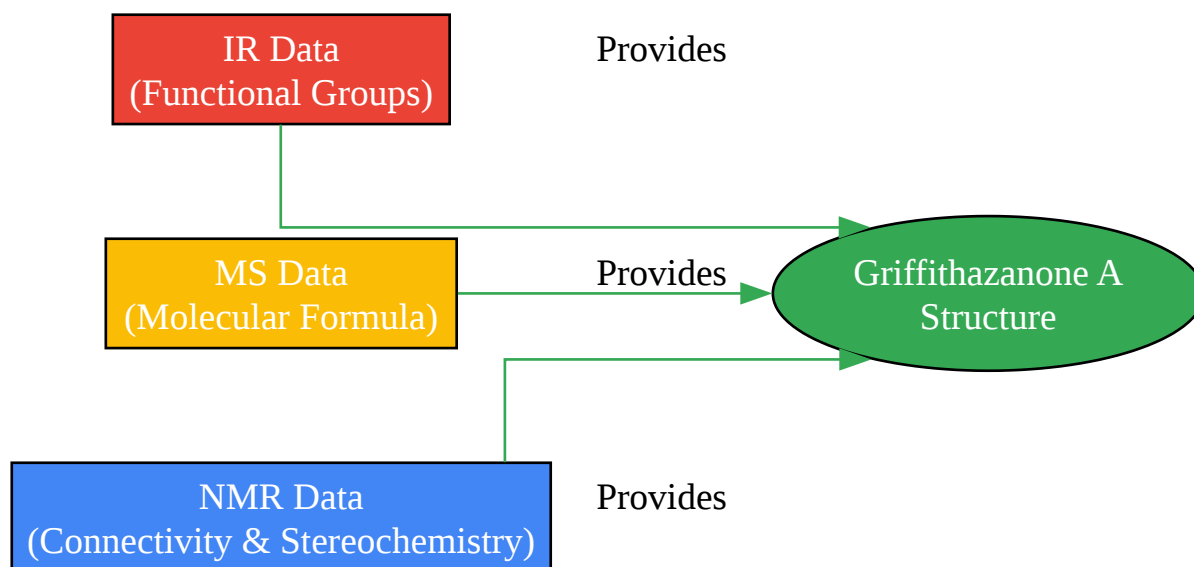
## Visualization of Methodologies

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a natural product for structure elucidation.



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Caption: Experimental Workflow for **Griffithazanone A** Characterization.



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Caption: Logical Relationship of Spectroscopic Data for Structure Elucidation.

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## References

- 1. Alkaloids from the roots of *goniothalamus griffithii* - PubMed [pubmed.ncbi.nlm.nih.gov]
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